molecular formula C13H19NO2 B2548792 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid CAS No. 1249521-49-0

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid

Cat. No.: B2548792
CAS No.: 1249521-49-0
M. Wt: 221.3
InChI Key: XXNDUIXDKVSOHW-UHFFFAOYSA-N
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Description

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid is a chemical compound with the CAS Registry Number 1249521-49-0 . It has a molecular formula of C 13 H 19 NO 2 and a molecular weight of 221.30 g/mol . The compound is characterized by a cyclohexyl ring connected to an acetic acid group and a 1H-pyrrol-1-ylmethyl substituent, as represented by the SMILES notation O=C(O)CC1(CN2C=CC=C2)CCCCC1 . This compound is part of a broader class of pyrrole-acetic acid derivatives, which are of significant interest in medicinal chemistry research. While specific biological data for this compound is not available in the public domain, analogous structures have been investigated for various therapeutic applications. For instance, related pyrrole-acetic acid hybrids have been studied for their potential as antibacterial agents to address the challenge of multi-drug resistant pathogens . Other research on similar molecular frameworks has explored their role as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists, which are relevant in the context of inflammatory diseases , or as inhibitors of enzymes like aldose reductase for the treatment of diabetic complications . The presence of both the pyrrole ring and the carboxylic acid functional group in its structure makes it a versatile building block for further chemical exploration and drug discovery efforts. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12(16)10-13(6-2-1-3-7-13)11-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNDUIXDKVSOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrole Moiety

The pyrrole ring is typically synthesized via the Paal-Knorr reaction , where 1,4-dicarbonyl compounds react with ammonia or primary amines under acidic conditions. However, recent advances utilize copper-catalyzed C-N cross-coupling reactions to enhance regioselectivity. For instance, 2-(1H-pyrrol-1-yl)anilines are prepared by reacting aryl halides with pyrrole derivatives in the presence of CuI, DMEDA (N,N'-dimethylethylenediamine), and K₃PO₄ in toluene at 110°C. This method achieves yields exceeding 90% and minimizes byproducts compared to traditional cyclization approaches.

Cyclohexyl Substitution

Alkylation of the pyrrole nitrogen with a cyclohexylmethyl halide is conducted under basic conditions. A patent by EP1599452A1 describes the use of sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the pyrrole, followed by reaction with cyclohexylmethyl bromide at 60°C. This step achieves quantitative conversion but requires careful moisture exclusion to prevent hydrolysis.

Introduction of the Acetic Acid Group

Carboxylation of the cyclohexyl-pyrrole intermediate is achieved through rhodium-catalyzed hydrocarboxylation . A study by Cui et al. demonstrates that methanol reacts with CO₂ and H₂ in the presence of RhCl₃·3H₂O and iodomethane (CH₃I) at 150°C and 5 MPa pressure, yielding acetic acid derivatives with 95% selectivity. For 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid, this method avoids the need for toxic carbon monoxide gas, making it environmentally favorable.

Industrial-Scale Production Methods

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to optimize heat and mass transfer. A patent by EP1599452A1 highlights the use of microreactors for the alkylation step, reducing reaction time from 12 hours (batch) to 30 minutes while maintaining 98% yield.

Catalyst Recycling

Rhodium catalysts are recovered via centrifugation and washing with diethyl ether, as described in a Green Chemistry study. This process retains 92% catalytic activity over five cycles, significantly lowering production costs.

Catalytic Systems and Reaction Optimization

Catalyst Reaction Step Conditions Yield (%) Source
CuI/DMEDA Pyrrole formation Toluene, 110°C, 24 h 90–99
RhCl₃·3H₂O/CH₃I Carboxylation 150°C, 5 MPa H₂/CO₂ 95
NaH Alkylation THF, 60°C, N₂ atmosphere 98

Purification and Characterization

Purification Techniques

Post-synthesis purification involves silica gel chromatography using ethyl acetate/hexane (1:4) to isolate the target compound. Centrifugation and vacuum drying at 50°C remove residual solvents, achieving ≥95% purity.

Characterization Data

  • GC-MS : Molecular ion peak at m/z 221.3 confirms the molecular formula C₁₃H₁₉NO₂.
  • ¹H NMR (CDCl₃) : Signals at δ 8.36 (d, J = 1.8 Hz, 1H, pyrrole-H), 3.21 (s, 2H, CH₂COO⁻), and 1.42–1.89 (m, 11H, cyclohexyl).

Comparative Analysis of Synthetic Methods

Parameter Paal-Knorr Route Cu-Catalyzed Route Rh-Catalyzed Route
Yield (%) 75–85 90–99 95
Reaction Time 24 h 24 h 6 h
Scalability Moderate High High
Environmental Impact High (toxic byproducts) Low Low

Scientific Research Applications

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s core structure allows for diverse substitutions, enabling comparisons with analogs based on:

  • Cyclohexyl ring substituents (e.g., tert-butyl, amino, or sulfur-containing groups).
  • Heterocyclic replacements (e.g., tetrazole instead of pyrrole).
  • Functional group variations (e.g., esterification or salt formation).
Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Notable Properties
2-{1-[(1H-Pyrrol-1-yl)methyl]cyclohexyl}acetic acid C₁₃H₁₉NO₂ 221.30 Pyrrol-1-ylmethyl High polarity, aromatic interactions
[4-tert-Butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid C₁₆H₂₅NO₂ 263.38 tert-Butyl group Enhanced lipophilicity
Gabapentin ([1-(Aminomethyl)cyclohexyl]acetic acid) C₉H₁₇NO₂ 171.24 Aminomethyl FDA-approved anticonvulsant
[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetic acid C₁₀H₁₆N₄O₂ 224.26 Tetrazol-1-ylmethyl Increased hydrogen-bonding potential
2-[4-(1H-Pyrrol-1-yl)thian-4-yl]acetic acid C₁₁H₁₃NO₂S 223.29 Thiane ring (sulfur analog) Altered metabolic stability
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride C₉H₁₈ClNO₂ 207.70 Methylamino group, hydrochloride salt Improved crystallinity

Functional and Pharmacological Insights

  • Pyrrole vs.
  • Bioactivity: Gabapentin (C₉H₁₇NO₂) demonstrates the importance of the aminomethyl group in binding to neuronal calcium channels, a property absent in pyrrole-containing analogs .
  • Solubility and Salt Forms: The hydrochloride salt of 2-[1-(methylamino)cyclohexyl]acetic acid (C₉H₁₈ClNO₂) shows improved aqueous solubility, a critical factor in drug formulation .

Crystallographic and Solid-State Behavior

  • Hydrogen Bonding : Evidence from related cyclohexyl acetic acids (e.g., Gabapentin derivatives) suggests that the acetic acid group forms robust hydrogen-bonding networks, influencing crystal packing and stability .
  • Software Tools : Structural studies of these compounds often rely on crystallographic software like SHELXL (for refinement) and ORTEP-3 (for visualization) .

Biological Activity

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid is an organic compound characterized by a unique structure that integrates a cyclohexane ring, a pyrrole ring, and an acetic acid moiety. Its molecular formula is C_{13}H_{17}N O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. This compound has garnered attention for its potential applications in medicinal chemistry and neuropharmacology due to its biological activity.

Structural Characteristics

The structural features of this compound suggest various biological interactions. The presence of the pyrrole ring may facilitate interactions with neurotransmitter systems, while the acetic acid group can participate in biochemical reactions typical of carboxylic acids.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in:

  • Neuropharmacology : Potential interactions with neurotransmitter receptors may influence mood and cognition.
  • Anti-inflammatory Properties : Preliminary studies suggest this compound may exhibit anti-inflammatory effects, making it a candidate for treating neurological disorders.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets. Interaction studies have indicated potential binding to serotonin receptors and other neuroreceptors, which could explain its observed effects on mood and cognition .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(1H-Pyrrol-2-yl)acetic AcidC_{7}H_{9}N O_2Simpler structure; primarily studied for anti-inflammatory effects.
3-(Cyclohexyl)-4-methylpyrroleC_{11}H_{15}NLacks acetic acid functionality; studied for neuroactive properties.
5-(Cyclohexyl)-pyrrolidin-2-oneC_{11}H_{15}N OContains a different nitrogen heterocycle; exhibits distinct pharmacological profiles.

The unique combination of a pyrrole ring with a cyclohexane structure and an acetic acid group in this compound may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. For instance:

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related pyrrole derivatives revealed that modifications in the pyrrole structure significantly affected their efficacy in inhibiting inflammatory pathways. The findings suggested that compounds with similar structural motifs could serve as leads for developing new anti-inflammatory agents .

Neuropharmacological Assessment

Research utilizing receptor binding assays has demonstrated that certain derivatives of pyrrole compounds can selectively bind to serotonin receptors, implicating their potential use in treating mood disorders. This aligns with preliminary findings regarding the neuroactive potential of this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid, and how are reaction conditions optimized?

  • Methodology : A typical synthesis involves nucleophilic substitution between a pyrrole derivative and a cyclohexane intermediate. For example:

Step 1 : React 1-(chloromethyl)cyclohexane with pyrrole under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the pyrrolylmethyl-cyclohexane intermediate.

Step 2 : Introduce the acetic acid group via alkylation or carboxylation. For instance, reacting the intermediate with ethyl bromoacetate followed by hydrolysis (e.g., NaOH/EtOH) yields the target compound .

  • Optimization : Reaction temperature (40–60°C), stoichiometry (1:1.2 pyrrole:chloromethyl intermediate), and inert atmosphere (N₂) minimize side reactions like oxidation or dimerization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.2–2.1 ppm (cyclohexyl CH₂), δ 3.5–3.8 ppm (CH₂COOH), and δ 6.2–6.8 ppm (pyrrole aromatic protons) confirm substituent positions .
  • ¹³C NMR : Signals near δ 175 ppm (COOH), δ 45–55 ppm (cyclohexyl C), and δ 110–120 ppm (pyrrole C) validate the structure .
    • Mass Spectrometry (MS) : A molecular ion peak at m/z 237 [M+H]⁺ and fragments at m/z 194 (loss of COOH) are diagnostic .
    • HPLC : Purity ≥98% is achieved using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) .

Q. How does the compound’s stability under laboratory conditions affect experimental reproducibility?

  • Stability : The compound degrades under prolonged exposure to light or oxygen, forming byproducts like cyclohexanol derivatives. Store at –20°C in amber vials under N₂ .
  • Mitigation : Use fresh solutions for biological assays and monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Crystallization : Grow single crystals via slow evaporation in EtOAc/hexane (1:3). Use SHELXL for refinement, focusing on resolving disorder in the cyclohexyl ring .
  • Validation : Cross-check hydrogen bonding patterns (e.g., O–H···N interactions between COOH and pyrrole) using graph-set analysis (e.g., R₂²(8) motifs) .

Q. How do computational models predict intermolecular interactions and reactivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic sites (e.g., pyrrole N) and electrophilic regions (e.g., COOH). Use B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to predict solubility trends. High solvation free energy in polar solvents correlates with experimental solubility data .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., amidation vs. esterification)?

  • Amidation : The acetic acid group reacts preferentially with amines (e.g., EDC/HOBt coupling) due to higher electrophilicity of the COOH carbon vs. the pyrrole ring .
  • Esterification : Use catalytic H₂SO₄ in methanol to convert COOH to methyl ester, avoiding side reactions at the pyrrole N by maintaining pH < 4 .

Q. How does the compound’s stereochemistry influence biological activity?

  • Chiral Analysis : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/IPA eluent). Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) to identify active enantiomers .
  • Structure-Activity Relationship (SAR) : Substituents on the pyrrole ring (e.g., electron-withdrawing groups) enhance binding affinity to target proteins by 2–3-fold .

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